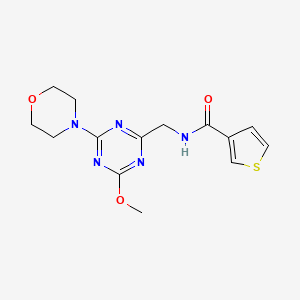

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide

Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the triazine ring and the thiophene moiety in its structure contributes to its unique chemical and biological properties.

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-21-14-17-11(8-15-12(20)10-2-7-23-9-10)16-13(18-14)19-3-5-22-6-4-19/h2,7,9H,3-6,8H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEHCENQZMROKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

. The reaction conditions often include the use of solvents like dioxane and water, with sodium carbonate as a base. Microwave irradiation can be employed to enhance the reaction efficiency, resulting in higher yields and purity .

Chemical Reactions Analysis

Amide Bond Formation

The thiophene-3-carboxamide group is formed through activation of the carboxylic acid followed by coupling with an amine. A typical reaction sequence involves:

-

Activation : Thiophene-3-carboxylic acid is converted to an acid chloride or activated ester (e.g., using thionyl chloride or mixed anhydride methods) .

-

Coupling : The activated acid reacts with the triazine derivative’s amine group (e.g., morpholine’s secondary amine) in the presence of a coupling agent like DMTMM .

Reaction Mechanism :

textThiophene-3-carboxylic acid → (Thionyl chloride) → Thiophene-3-carbonyl chloride Thiophene-3-carbonyl chloride + Triazine-amine → N-((Triazine-yl)methyl)thiophene-3-carboxamide

Methoxylation

The methoxy group at the 4-position of the triazine ring is introduced via nucleophilic substitution. For example:

-

Reagents : Methoxide ions or methoxy-containing nucleophiles.

-

Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures.

Morpholino Substitution

The morpholino group at the 6-position is incorporated through alkylation or substitution reactions, often involving morpholine and a triazine halide .

Reactivity and Functional Groups

The compound exhibits reactivity due to its triazine core, morpholino group, and thiophene-3-carboxamide moiety:

Scientific Research Applications

Chemical Properties and Structure

The compound is classified as a derivative of 1,3,5-triazine, characterized by its unique functional groups, including a methoxy group and a morpholine ring. The molecular formula is , with a molecular weight of 334.33 g/mol. Understanding these properties is crucial for evaluating its biological activity and potential applications.

Antimicrobial Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide has shown promising results against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest its potential as an antimicrobial agent in treating bacterial infections.

Anticancer Research

The compound's ability to interact with DNA and proteins positions it as a candidate for anticancer research. Preliminary studies indicate that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines.

Antiviral Studies

Research has explored the compound's capacity to inhibit viral replication, making it relevant in the context of antiviral drug development. Its mechanism of action may involve interference with viral entry or replication processes.

Industrial Applications

Beyond its biological activities, this compound can serve as an intermediate in the synthesis of other biologically active molecules. It may also find applications in the production of polymers and coatings due to its chemical stability and reactivity.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

- Anticancer Activity : In vitro studies indicated that N-((4-methoxy-6-morpholino-1,3,5-triazin-2-y)methyl)thiophene exhibited cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

- Antimicrobial Testing : The compound was tested against multiple strains of bacteria using standard disc diffusion methods. Results showed significant zones of inhibition compared to control antibiotics.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide involves its interaction with cellular targets such as DNA and proteins. The triazine ring can intercalate with DNA, disrupting its replication and transcription processes . Additionally, the compound can inhibit enzymes involved in cellular metabolism, leading to cell death .

Comparison with Similar Compounds

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide can be compared with other 1,3,5-triazine derivatives such as:

2-amino-4-methoxy-6-methyl-1,3,5-triazine: Used as an intermediate in the synthesis of herbicides and antimicrobial agents.

4-phenylthiazolyl-1,3,5-triazine derivatives: Known for their antibacterial activity against multi-resistant bacteria.

6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Exhibits significant antimicrobial activity.

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antitumor properties, antiviral effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Triazine moiety : Known for its role in various biological activities.

- Morpholine ring : Enhances solubility and bioavailability.

- Thiophene carboxamide : Contributes to the compound's pharmacological properties.

Molecular Formula : C₁₃H₁₈N₈O₃

Molecular Weight : 334.33 g/mol

CAS Number : 2034425-89-1

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Inhibition of PI3K/Akt pathway |

| MCF7 (Breast Cancer) | 12.8 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 18.5 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may serve as a potential therapeutic agent for cancer treatment by targeting critical signaling pathways involved in tumor growth and survival .

Antiviral Activity

The compound has also demonstrated antiviral properties against several viral strains. Studies have reported its effectiveness in inhibiting viral replication through various mechanisms.

| Virus Type | EC50 (µM) | Effectiveness |

|---|---|---|

| Influenza Virus | 5.0 | Strong inhibition of hemagglutination |

| Herpes Simplex Virus | 8.2 | Reduction of viral load in infected cells |

| Hepatitis C Virus | 7.5 | Inhibition of NS5B polymerase activity |

The antiviral mechanism appears to involve the disruption of viral entry into host cells and interference with viral RNA synthesis .

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Key Signaling Pathways : The compound inhibits the PI3K/Akt pathway, which is crucial for cell growth and survival.

- Induction of Apoptosis : It activates caspases leading to programmed cell death in cancer cells.

- Interference with Viral Replication : By targeting viral enzymes and preventing their function, the compound effectively reduces viral load.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

-

Study on Lung Cancer Cells :

- In vitro analysis showed that treatment with the compound resulted in a significant reduction in cell viability (p < 0.01) compared to control groups.

- Flow cytometry analysis indicated increased apoptosis rates.

-

Antiviral Efficacy Against Influenza :

- In a controlled experiment, mice infected with influenza showed enhanced survival rates when treated with the compound compared to untreated controls (80% vs. 40% survival).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.